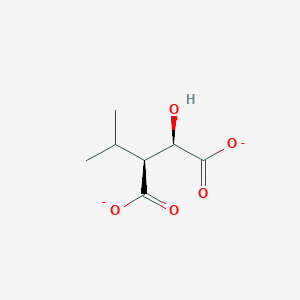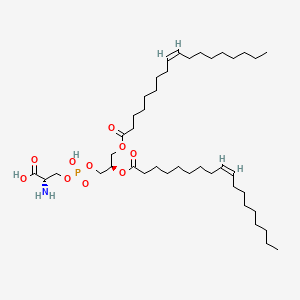
Dioleoyl phosphatidylserine
Vue d'ensemble
Description
Dioleoyl phosphatidylserine (DOPS) is a variant of phosphatidylserine, a major anionic phospholipid class particularly enriched in the inner leaflet of the plasma membrane in neural tissues . It plays a significant role in various cellular functions and processes .
Synthesis Analysis
The synthesis of phosphatidylserine, including DOPS, involves the exchange of the base head group with serine in reactions catalyzed by phosphatidylserine synthase 1 and phosphatidylserine synthase 2 located in the endoplasmic reticulum . An efficient and flexible synthetic route has been developed to synthesize all possible stereoisomers of phosphatidylserine .
Molecular Structure Analysis
DOPS has a molecular formula of C42H78NO10P and a molecular weight of 788.0 g/mol . Its structure includes two oleoyl acyl groups attached to a 3-sn-phosphatidyl L-serine .
Chemical Reactions Analysis
DOPS, as a structural lipid in the cell membrane, interacts with many signaling molecules or proteins through their C2 domain or gamma-carboxyglutamic acid domain in the presence of Ca2+ . It is functionally related to an oleic acid .
Physical And Chemical Properties Analysis
DOPS is a major acidic phospholipid class that accounts for 13–15% of the phospholipids in the human cerebral cortex . It is found preferentially in the inner leaflet of the plasma membrane .
Applications De Recherche Scientifique
Cognitive Functions and Aging
Dioleoyl phosphatidylserine (DOPS) plays a crucial role in brain biochemistry, physiology, and function. It is essential for healthy nerve cell membranes and myelin. Aging is associated with biochemical alterations and structural deterioration in the human brain that impairs neurotransmission. DOPS helps slow, halt, or reverse these changes, supporting cognitive functions like memory formation and retrieval, learning, attention, reasoning, language skills, and communication (Glade & Smith, 2015).
Membrane Dynamics and Properties
DOPS, when mixed with other phospholipids like phosphatidylethanolamine, affects membrane curvature and bending properties. It forms a multilamellar phase in water with a negative surface charge at pH 7.0, influencing the structural properties of cellular membranes (Fuller, Benatti, & Rand, 2003).
Protein Kinase C Activation
DOPS can interact with protein kinase C (PKC), a family of enzymes that play significant roles in cellular signaling. DOPS has been found to inhibit the activation of PKC-epsilon, a novel PKC isozyme, highlighting its role in lipid signaling and enzyme regulation (Kanno et al., 2006).
Gene Delivery Systems
DOPS can be utilized in the delivery of genetic material to specific organs like the spleen. DOPS has been used to create stable ternary complexes for plasmid DNA delivery, demonstrating high transgene efficacy and improved safety compared to other complexes (Kurosaki et al., 2015).
Immune System Modulation
DOPS influences immune functions, such as IFN-gamma production in T cells. Its structure plays a critical role in this process, with different DOPS molecular structures having varying effects on IFN-gamma production and mRNA stability (Yotsumoto, Kakiuchi, & Aramaki, 2005).
Cancer Treatment and Detection
DOPS-based nanovesicles, like SapC-DOPS, target cancer cells and induce apoptosis. They effectively target and destroy cancer cells and have shown antiangiogenic and antitumor effects in glioblastoma models (Wojton et al., 2013). Additionally, DOPS can enhance the efficacy of chemotherapy drugs like gemcitabine against pancreatic cancer (N’Guessan et al., 2020).
Mécanisme D'action
DOPS plays a crucial role in the activation of several key signaling pathways, including the Akt, protein kinase C (PKC), and Raf-1 signaling, which stimulate neuronal survival, neurite growth, and synaptogenesis . It also modulates the activity of the tissue factor (TF)-factor VIIa coagulation initiation complex .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBFLCSPLLEDEM-JIDRGYQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78NO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311823 | |
| Record name | Dioleoylphosphatidylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PS(18:1(9Z)/18:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012390 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
70614-14-1 | |
| Record name | Dioleoylphosphatidylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70614-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dioleoylphosphatidylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070614141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioleoylphosphatidylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ401H4834 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



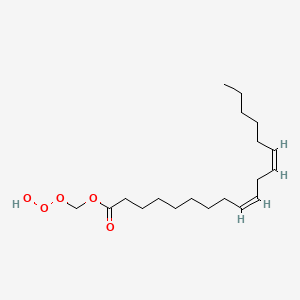
![N-[5-(diethylamino)pentan-2-yl]-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1235751.png)


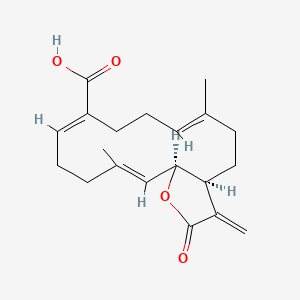
![9,4-(Epoxy[1,11,13]pentadecatrienoimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione, 16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-, (9S,14S,15R,16S,17R,18R,19R,20S,21S)-](/img/structure/B1235759.png)
![N-[2-(2-fluorophenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1235760.png)
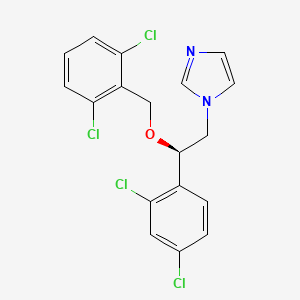
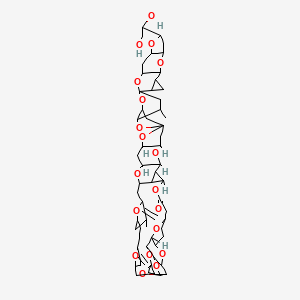
![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)
![2-amino-4-[4-[C-[[1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1235767.png)
